

physical and chemical properties of 7-Bromo-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B2951992

[Get Quote](#)

An In-Depth Technical Guide to **7-Bromo-3-iodoimidazo[1,2-a]pyridine**

Authored by: Gemini, Senior Application Scientist

Foreword: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.^[1] This guide focuses on a particularly valuable derivative, **7-Bromo-3-iodoimidazo[1,2-a]pyridine**. The strategic placement of two distinct halogen atoms on this heterocyclic core makes it a supremely versatile building block for drug discovery and development. The bromo and iodo moieties serve as orthogonal synthetic handles, allowing for selective, stepwise functionalization through various cross-coupling reactions. This enables the rapid generation of diverse compound libraries, a critical process in the hit-to-lead optimization phase of drug development. This document provides a comprehensive overview of its physical and chemical properties, a robust protocol for its synthesis, and an exploration of its reactivity and applications for researchers and drug development professionals.

Compound Identification and Structural Properties

7-Bromo-3-iodoimidazo[1,2-a]pyridine is a dihalogenated heterocyclic compound featuring a fused imidazole and pyridine ring system.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	7-bromo-3-iodoimidazo[1,2-a]pyridine	N/A
CAS Number	1260386-22-8	[2]
Molecular Formula	C ₇ H ₄ BrIN ₂	[2]
Molecular Weight	322.93 g/mol	[2]

| Canonical SMILES | C1=CN2C(=C(I)N=C2)C=C1Br | N/A |

Caption: Chemical structure of **7-Bromo-3-iodoimidazo[1,2-a]pyridine**.

Physical and Spectroscopic Properties

While specific, experimentally determined data for this exact compound is not widely published in peer-reviewed literature, the following properties are compiled from commercial supplier data and predictions based on closely related analogs.

Table 2: Physical and Predicted Properties

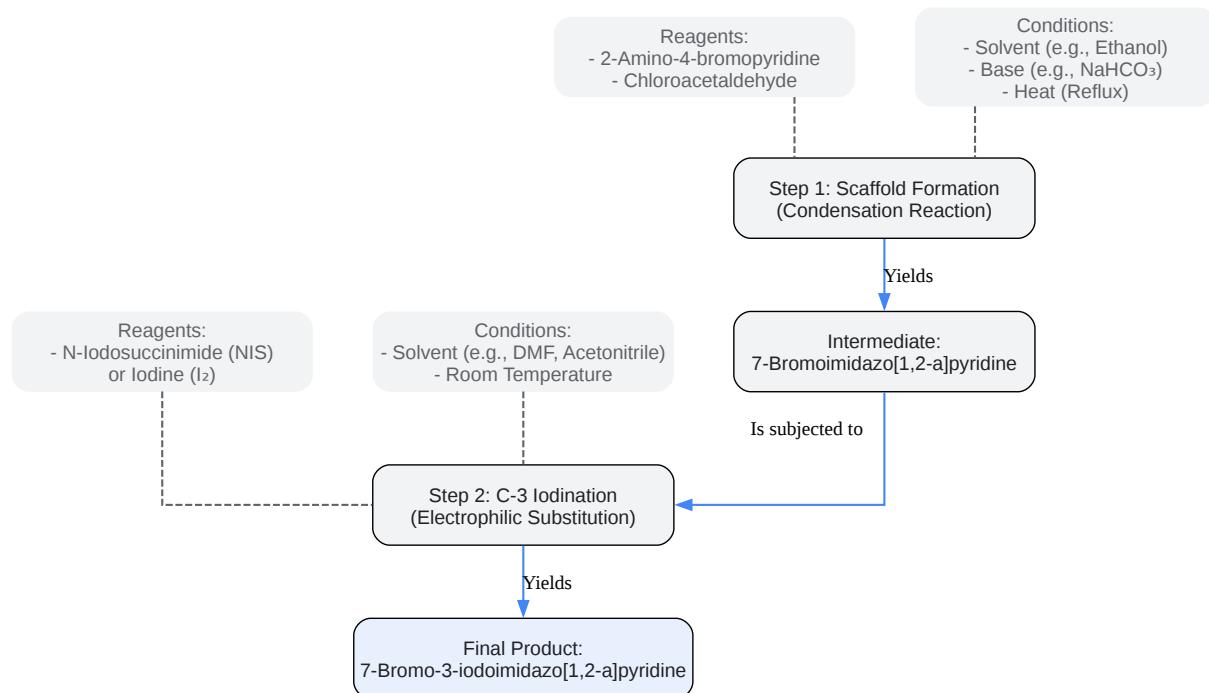
Property	Value / Description	Notes
Appearance	Expected to be a solid, likely off-white to yellow or brown powder.	Based on analogs like 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile which is a white solid.[3]
Melting Point	Not available.	Melting points of similar structures vary widely with substitution. For example, 2,6-Dimethylimidazo[1,2-a]pyridine is a pale yellow solid.[4]
Solubility	Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl ₃), and Dimethyl sulfoxide (DMSO).	Based on general solubility of imidazo[1,2-a]pyridine derivatives.

| Storage | Keep in a dark place, sealed in a dry environment, recommended at 2-8°C. | [2] |

Spectroscopic Data (Predicted)

Definitive, published spectra for **7-Bromo-3-iodoimidazo[1,2-a]pyridine** are not readily available. However, based on the known chemical shifts of the parent imidazo[1,2-a]pyridine ring system and the well-understood effects of bromo and iodo substituents, the following represents an expected spectral profile.

- ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the C-5, C-6, and C-8 positions.
 - H-5: Expected to be a doublet, downfield due to its proximity to the bridgehead nitrogen.
 - H-6: Expected to be a doublet of doublets.
 - H-8: Expected to be a singlet or a narrow doublet, likely the most upfield of the aromatic protons. The proton at C-2 is absent due to substitution.


- ^{13}C NMR: The carbon NMR spectrum should display all 7 carbon signals.
 - The C-3 carbon, bearing the iodo group, will be significantly shifted upfield compared to the unsubstituted parent compound due to the heavy atom effect.
 - The C-7 carbon, attached to the bromine, will also show a characteristic shift.
 - The bridgehead carbons (C-8a) and other carbons of the pyridine and imidazole rings will appear in the expected aromatic region.
- Mass Spectrometry (MS):
 - EI-MS or ESI-MS: The mass spectrum should show a prominent molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$. A characteristic isotopic pattern will be observed due to the presence of one bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and one iodine atom (^{127}I).

Synthesis and Purification

The synthesis of **7-Bromo-3-iodoimidazo[1,2-a]pyridine** can be efficiently achieved via a two-step process starting from a commercially available aminopyridine. The core principle involves the construction of the imidazo[1,2-a]pyridine scaffold followed by regioselective iodination.

Plausible Synthetic Pathway

The most logical and field-proven approach is a condensation reaction to form the 7-bromo-substituted core, followed by an electrophilic iodination at the electron-rich C-3 position.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **7-Bromo-3-iodoimidazo[1,2-a]pyridine**.

Step-by-Step Experimental Protocol

This protocol is a robust, generalized procedure based on well-established methods for synthesizing the imidazo[1,2-a]pyridine core and its subsequent halogenation.^[5]

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromopyridine (1.0 eq.), sodium bicarbonate (NaHCO_3 , 2.0 eq.), and ethanol.
- Reagent Addition: While stirring, add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise to the mixture.
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 7-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of 7-Bromo-3-iodoimidazo[1,2-a]pyridine

- Reaction Setup: Dissolve the 7-bromoimidazo[1,2-a]pyridine (1.0 eq.) obtained from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light.
- Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NIS is often preferred as it is easier to handle than molecular iodine and often gives cleaner reactions.
- Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction to completion by TLC.
- Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted iodine.

- Extraction: Extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The final product, **7-Bromo-3-iodoimidazo[1,2-a]pyridine**, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The chemical utility of **7-Bromo-3-iodoimidazo[1,2-a]pyridine** stems from the distinct reactivity of its two halogen substituents, which allows for selective functionalization in cross-coupling reactions.

Reactivity Profile

- C-I Bond: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its utility, enabling selective substitution at the C-3 position while leaving the C-7 bromine intact for a subsequent reaction.
- C-Br Bond: The carbon-bromine bond is less reactive but can be readily activated for cross-coupling under slightly more forcing conditions or with specific catalyst/ligand systems.
- Imidazo[1,2-a]pyridine Core: The heterocyclic core itself is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs like Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis).^[6]

Key Applications in Drug Discovery

This molecule is an ideal starting point for building diverse chemical libraries for screening against biological targets. The orthogonal nature of the C-I and C-Br bonds allows for a programmed, two-directional elaboration of the core structure.

[Click to download full resolution via product page](#)

Caption: Sequential functionalization via selective cross-coupling reactions.

- Primary Functionalization (e.g., Suzuki Coupling): Reacting **7-Bromo-3-iodoimidazo[1,2-a]pyridine** with a boronic acid ($R^1\text{-B(OH)}_2$) under standard Suzuki conditions will selectively replace the iodine at C-3, yielding a 7-bromo-3-aryl-imidazo[1,2-a]pyridine.
- Secondary Functionalization: The resulting product can then be subjected to a second, distinct cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a different coupling partner (R^2) to modify the C-7 position.

This two-step diversification allows for the creation of a matrix of compounds from a single, advanced intermediate, dramatically accelerating the structure-activity relationship (SAR) studies essential for drug development.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **7-Bromo-3-iodoimidazo[1,2-a]pyridine** is not publicly available, hazard data for the closely related 7-Bromoimidazo[1,2-a]pyridine (CAS 808744-34-5) provides a strong basis for safe handling procedures.^[7]

Table 3: GHS Hazard Statements for 7-Bromoimidazo[1,2-a]pyridine

Hazard Code	Statement
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.

| H335 | May cause respiratory irritation. |

Recommended Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Bromoimidazo(1,2-a)pyridine | C7H5BrN2 | CID 15098903 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 7-Bromo-3-iodoimidazo[1,2-a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2951992#physical-and-chemical-properties-of-7-bromo-3-iodoimidazo-1-2-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com